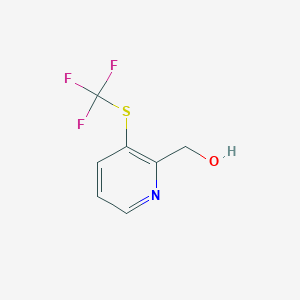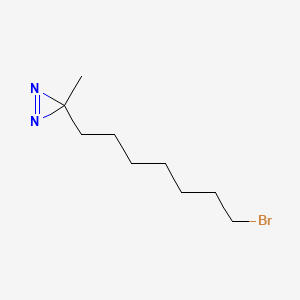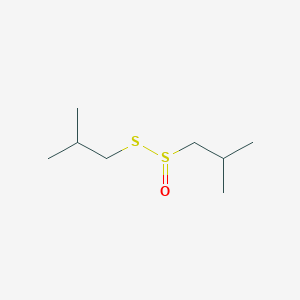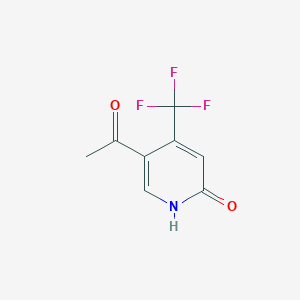
Ethyl 5-amino-4-cyano-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C10H8FN2O2 It is a derivative of benzoic acid, featuring an amino group, a cyano group, and a fluorine atom on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate, followed by reduction to introduce the amino group. The cyano group can be introduced through a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then replaced with a cyano group using copper(I) cyanide. The fluorine atom is usually introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-4-cyano-2-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ethyl 5-nitro-4-cyano-2-fluorobenzoate.
Reduction: Ethyl 5-amino-4-aminomethyl-2-fluorobenzoate.
Substitution: Ethyl 5-amino-4-cyano-2-methoxybenzoate.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-4-cyano-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-2-fluorobenzoate: Similar structure but lacks the cyano group.
Ethyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.
Ethyl 4-amino-2-fluorobenzoate: Similar structure but with different substitution pattern.
Uniqueness
Ethyl 5-amino-4-cyano-2-fluorobenzoate is unique due to the presence of both the cyano and fluorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
ethyl 5-amino-4-cyano-2-fluorobenzoate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4H,2,13H2,1H3 |
Clave InChI |
SFEPWRKLRGHYRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C(=C1)N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)



![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)



![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
